2,6-Bis(trifluoromethyl)benzyl bromide

Übersicht

Beschreibung

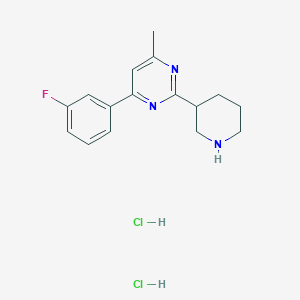

2,6-Bis(trifluoromethyl)benzyl bromide is an organic compound with the linear formula (CF3)2C6H3CH2Br . It has a molecular weight of 307.03 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two trifluoromethyl groups and one benzyl bromide group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a boiling point of 176 °C . It has a refractive index of 1.449 and a density of 1.674 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Efficient Preparation and Safety Considerations

An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was developed, leading to the safe preparation of potentially explosive Grignard reagents from precursor bromides. This research underscores the importance of safety and efficiency in preparing advanced intermediates for chemical synthesis (Leazer et al., 2003).

Catalysis in Stille Reaction

The catalytic properties of a complex derived from 2,6-bis[(diphenylphosphino)methyl]benzene were investigated, showing excellent catalytic efficiency in the Stille reaction. This highlights the role of such compounds in facilitating cross-coupling reactions, which are crucial in organic synthesis (Olsson et al., 2005).

Nucleophilic Trifluoromethylation Reactions

A study demonstrated the use of ionic liquids as reaction media for nucleophilic trifluoromethylation reactions involving trifluoromethyl(trimethyl)silane. This research showcases the versatility of 2,6-Bis(trifluoromethyl)benzyl bromide derivatives in facilitating nucleophilic substitutions, contributing to the development of fluorochemicals (Kim & Shreeve, 2004).

Synthesis of Novel Pesticides

Another application is in the synthesis of novel pesticides, such as Bistrifluron, indicating the importance of this compound derivatives in agricultural chemistry. This synthesis process demonstrates the compound's role in creating potent pest control agents (Liu An-chan, 2015).

Benzylic Brominations

The compound has been used in benzylic brominations, employing N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation. This technique offers a cleaner, rapid, and high-yielding approach to bromination, replacing conventional solvents with less toxic alternatives (Suarez et al., 2009).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that benzyl bromides are generally involved in nucleophilic substitution reactions . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively .

Mode of Action

2,6-Bis(trifluoromethyl)benzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom. The bromine then leaves, resulting in a new bond between the carbon and the nucleophile . The exact mode of action can vary depending on the specific nucleophile and reaction conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity and the types of reactions it undergoes. Similarly, temperature can influence reaction rates. The presence of other reactive species can also affect the compound’s behavior. For instance, certain nucleophiles might outcompete others, influencing the compound’s mode of action .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMLRMMSVUQPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)

![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2797743.png)

![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)

![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/no-structure.png)

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)